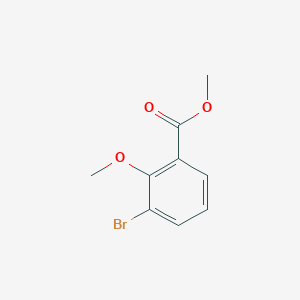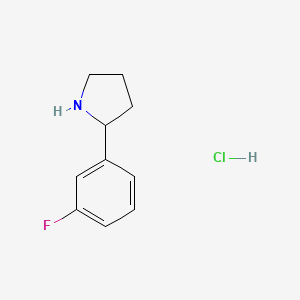
2-(3-Fluorophenyl)pyrrolidine hydrochloride
Descripción general
Descripción
2-(3-Fluorophenyl)pyrrolidine hydrochloride, also known as 3-FPH, is an important synthetic compound with a wide range of applications in the fields of medicine and life sciences. It is a derivative of pyrrolidine and has a fluorine atom attached to the phenyl group. 3-FPH has been used as a research tool in numerous studies, and its unique properties make it an attractive target for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
One aspect of research involves the synthesis and detailed characterization of heterocyclic compounds. For instance, Murthy et al. (2017) synthesized a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), and conducted an extensive study on its reactivity, stability, and potential applications in non-linear optics and as a precursor for developing new anticancer drugs. This study includes analyses like vibrational spectra, NMR chemical shifts, and molecular dynamics simulations to predict its behavior and interactions at the molecular level (Murthy et al., 2017).
Fluorescent Chemosensors
Research by Maity et al. (2018) developed new fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives for detecting iron ions (Fe3+/Fe2+) in biological systems. These compounds show high selectivity and sensitivity for iron ions, demonstrating potential for applications in bioimaging and environmental monitoring (Maity et al., 2018).
Aggregation-Induced Emission (AIE)
Yang et al. (2013) explored the properties of a heteroatom-containing organic fluorophore, demonstrating aggregation-induced emission (AIE) effects. This research highlights the potential of such compounds for developing fluorescent pH sensors, which could be adapted for various applications, including the design of novel chemosensors for organic vapors (Yang et al., 2013).
Molecular Docking and QSAR Studies
Caballero et al. (2011) conducted docking and QSAR studies on derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, among others, as c-Met kinase inhibitors. This research provides insights into the structural features contributing to inhibitory activity, demonstrating the compound's potential in anticancer therapy (Caballero et al., 2011).
Antitubercular and Antibacterial Activities
Bodige et al. (2019) designed and synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, evaluating their antitubercular and antibacterial activities. Their findings suggest these compounds, with modifications including fluorophenyl groups, could serve as effective agents against tuberculosis and bacterial infections (Bodige et al., 2019).
Mecanismo De Acción
Target of action
The targets of pyrrolidine derivatives can vary widely depending on their structure and functional groups. Some pyrrolidine derivatives have been found to have high affinity to multiple receptors .
Mode of action
The mode of action of pyrrolidine derivatives depends on their specific structure and the target they interact with. They can act as agonists or antagonists of their target receptors, modulating their activity .
Biochemical pathways
Pyrrolidine derivatives can affect various biochemical pathways depending on their targets. For example, some pyrrolidine derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine derivatives can vary widely depending on their specific structure. Some factors that can influence their pharmacokinetics include their size, polarity, and the presence of functional groups that can be metabolized by the body .
Result of action
The molecular and cellular effects of pyrrolidine derivatives can vary widely depending on their targets and mode of action. They can modulate the activity of their target receptors, leading to changes in cellular signaling and function .
Action environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
2-(3-Fluorophenyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives are known to interact with enzymes such as carbonic anhydrase, cholinesterase, and various kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. The specific interactions of this compound with these enzymes can modulate biochemical pathways and cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes. These effects on cellular processes can result in altered cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can be stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which may differ from short-term exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, pyrrolidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, leading to its distribution in various tissues. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of the compound is a key factor in determining its biological effects.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAULRSYOOKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193390-31-6 | |
| Record name | Pyrrolidine, 2-(3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



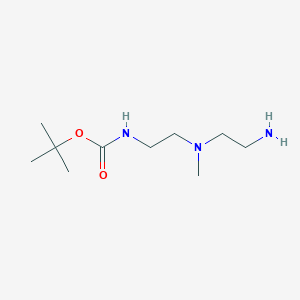
![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)
![2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol](/img/structure/B1521379.png)
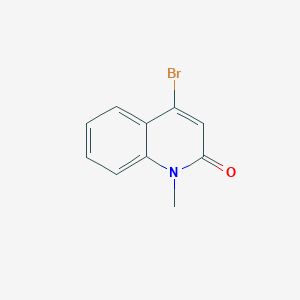

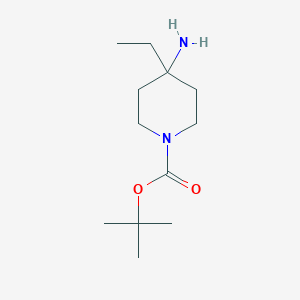
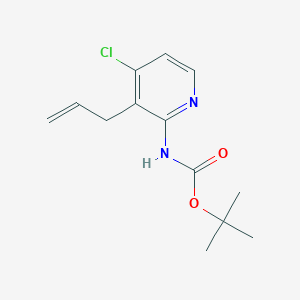

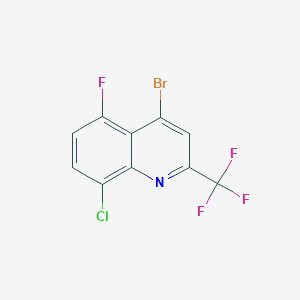
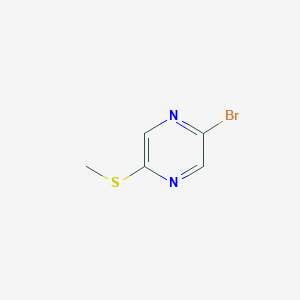

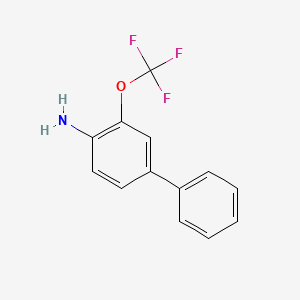
![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)
